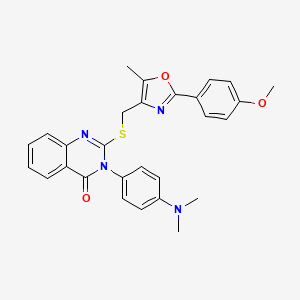

![molecular formula C21H15FN2O2 B2662234 N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide CAS No. 685108-48-9](/img/structure/B2662234.png)

N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

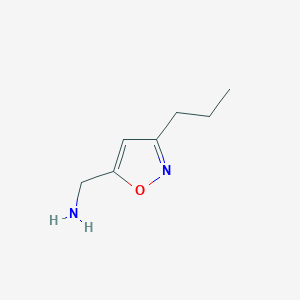

“N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives are known for their wide range of biological activities .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using straightforward simple chemistry without any quantitative chromatographic separations . For instance, a series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives were synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by various methods such as FT-IR, 1H NMR, mass spectral and elemental analysis . For example, the structure of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives was confirmed using these methods .Chemical Reactions Analysis

Benzoxazole derivatives have been found to manifest profound antimicrobial activity . They have also shown promising biological screening data, with some compounds showing good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various methods. For instance, the synthesized compounds are found to be fluorescent which absorbs in the range of 296 to 332 nm while emits in the ranges of 368 to 404 nm with excellent quantum yield .科学的研究の応用

Antimicrobial Activity

The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. A study involving the condensation of specific fluorobenzamides and Knoevenagel condensation with aromatic aldehydes to form derivatives demonstrated significant activity against both bacterial and fungal strains. The presence of a fluorine atom in these compounds was crucial for enhancing their antimicrobial properties (Desai, Rajpara, & Joshi, 2013).

Imaging Probes for Alzheimer's Disease

Research into benzoxazole derivatives has yielded potential imaging probes for detecting cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). Two radiofluoro-pegylated phenylbenzoxazole derivatives displayed high affinity for β-amyloid aggregates and showed promising results in both in vitro and in vivo studies, suggesting their utility for imaging applications in the living brain (Cui et al., 2012).

Antitumor Properties

Novel antitumor properties have been identified in benzothiazole derivatives, which possess highly selective and potent in vitro and in vivo antitumor activities. These compounds undergo biotransformation by cytochrome P450 1A1 to active metabolites, with amino acid conjugation being used to overcome limitations related to drug lipophilicity. Such modifications have shown potential in the treatment of breast and ovarian cancer xenograft tumors (Bradshaw et al., 2002).

GPR52 Agonists for Psychiatric Disorders

The synthesis and evaluation of 4-azolyl-benzamide derivatives have led to the discovery of novel GPR52 agonists. These compounds, including specific 1,2,4-triazole derivatives, demonstrated excellent bioavailability in rats and significantly suppressed methamphetamine-induced hyperlocomotion in mice, indicating their potential in treating psychiatric disorders (Tokumaru et al., 2017).

Polymer Chemistry

In polymer chemistry, the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups have been explored. These studies focus on the thermal stability and dynamic mechanical properties of cured polybenzoxazines, highlighting their improved thermal stability and potential applications in advanced polymer technologies (Qi et al., 2009).

将来の方向性

The future directions in the research of benzoxazole derivatives could involve the development of new potential chemotherapy drugs due to the existing antibiotic resistance (MDR-TB) to tuberculosis . Further studies are needed to fully understand the mechanism of action and to explore the full potential of benzoxazole derivatives in various therapeutic applications.

特性

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O2/c1-13-6-8-14(9-7-13)20(25)23-15-10-11-17(22)16(12-15)21-24-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQAPLUJCCMYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2662155.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2662156.png)

![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)

![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)

![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)

![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)

![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)